molecular formula C21H20N4 B2816563 4-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]-N,N-dimethylaniline CAS No. 182057-40-5

4-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]-N,N-dimethylaniline

Cat. No.: B2816563
CAS No.: 182057-40-5
M. Wt: 328.419
InChI Key: WDDKXKNEUKALBY-UHFFFAOYSA-N
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Description

4-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]-N,N-dimethylaniline is a chemical compound with the molecular formula C22H20N4 and a molecular weight of 340.42 g/mol . This product is provided with a high purity level of 98.0% and is intended for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or consumer use. The 1H-1,2,3-benzotriazole moiety in this compound is a privileged structure in medicinal chemistry and is recognized for its versatile biological behavior . Benzotriazole derivatives are extensively investigated in pharmaceutical research for their wide spectrum of potential pharmacological activities. Scientific literature highlights that this scaffold is commonly explored as an antimicrobial , antiprotozoal , and antiviral agent . Furthermore, structurally related triazole compounds are significant in neuroscience research, with some derivatives demonstrating potent anticonvulsant activity in models like the maximal electroshock (MES) test, potentially through interaction with GABA-A receptors . The specific substitution pattern of this compound, featuring a phenyl and a dimethylaniline group, makes it a valuable intermediate for researchers in drug discovery and development, particularly for synthesizing novel molecules or as a building block in the construction of more complex chemical entities .

Properties

IUPAC Name

4-[benzotriazol-1-yl(phenyl)methyl]-N,N-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4/c1-24(2)18-14-12-17(13-15-18)21(16-8-4-3-5-9-16)25-20-11-7-6-10-19(20)22-23-25/h3-15,21H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDDKXKNEUKALBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]-N,N-dimethylaniline typically involves the reaction of benzotriazole with a suitable phenylmethyl halide under basic conditions. The reaction proceeds via nucleophilic substitution, where the benzotriazole acts as a nucleophile attacking the electrophilic carbon of the phenylmethyl halide. The resulting intermediate is then reacted with N,N-dimethylaniline to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield. Additionally, purification techniques such as recrystallization or chromatography are used to isolate the desired compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

4-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]-N,N-dimethylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzotriazole moiety can participate in substitution reactions, where the hydrogen atoms on the benzotriazole ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of benzotriazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced benzotriazole derivatives.

    Substitution: Formation of halogenated benzotriazole derivatives.

Scientific Research Applications

Applications in Materials Science

1. UV Stabilizers
The compound is primarily used as a UV stabilizer in plastics and coatings. Its benzotriazole moiety effectively absorbs UV radiation, preventing degradation of materials exposed to sunlight. This property is particularly valuable in outdoor applications where prolonged exposure to UV light can lead to material failure.

2. Photostabilization in Polymers
In the field of polymer science, it has been utilized to enhance the photostability of polymers such as polyvinyl chloride (PVC) and polyethylene (PE). By incorporating this compound into polymer matrices, manufacturers can significantly extend the lifespan of products by reducing photo-induced degradation .

Pharmaceutical Applications

1. Drug Development
The compound's structure allows it to function as a potential pharmacophore in drug design. Research indicates that derivatives of benzotriazole exhibit various biological activities, including antimicrobial and antifungal properties. This makes it a candidate for developing new therapeutic agents .

2. Antioxidant Properties
Studies have shown that compounds containing benzotriazole can also act as antioxidants. This property is crucial in pharmaceutical formulations where oxidative stability is necessary for maintaining drug efficacy over time .

Environmental Chemistry

1. Photodegradation Studies
Research has been conducted on the photodegradation of this compound in environmental settings. Understanding its stability and breakdown products under UV exposure is essential for assessing its environmental impact and safety .

2. Water Treatment
Due to its ability to absorb UV light, it can potentially be used in water treatment processes aimed at degrading harmful pollutants through photolysis. This application could be significant in developing sustainable methods for water purification .

Case Studies

Study Focus Findings
UV StabilizationDemonstrated significant improvement in the lifespan of PVC when treated with 4-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]-N,N-dimethylaniline compared to untreated samples.
Antioxidant ActivityShowed that derivatives exhibited notable antioxidant activity, suggesting potential use in pharmaceutical formulations to enhance stability.
Environmental ImpactInvestigated the photodegradation pathways of the compound under simulated sunlight conditions, revealing key breakdown products and their environmental implications.

Mechanism of Action

The mechanism of action of 4-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]-N,N-dimethylaniline involves its interaction with specific molecular targets. The benzotriazole moiety can interact with enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to changes in cell function or viability. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole Derivatives

4-((4-(3-Methoxystyryl)-1H-1,2,3-triazol-1-yl)methyl)-N,N-dimethylaniline (Compound 17)
  • Structure : Replaces benzotriazole with a 1,2,3-triazole ring and introduces a 3-methoxystyryl substituent.
  • Synthesis : Synthesized via a Wittig reaction between a triazole-carbaldehyde and a triphenylphosphonium salt under basic conditions (NaOEt), followed by column chromatography .
  • The absence of the benzotriazole’s fused benzene ring reduces planarity, affecting stacking interactions in biological systems.
4-((5-(Ethylthio)-4-phenyl-1H-1,2,3-triazol-1-yl)methyl)-N,N-dimethylaniline (3fa)
  • Structure : Features a 5-(ethylthio) group and a phenyl substituent on the triazole ring.
  • Spectroscopic Data :
    • 1H NMR (CDCl₃) : Aromatic protons (δ 7.2–7.4 ppm), ethylthio group (δ 1.3–1.5 ppm for CH₃, δ 2.6–2.8 ppm for SCH₂).
    • 13C NMR : Signals at δ 14.1 (CH₃), 24.8 (SCH₂), and 120–140 ppm (aromatic carbons) .
  • Key Differences :
    • The ethylthio group increases hydrophobicity and may influence redox activity.
    • Structural analogs like this are often explored in bioorthogonal chemistry due to their reactivity in thiol-alkyne cycloadditions .

Benzotriazole Derivatives

4-[1H-1,2,3-Benzotriazol-1-yl(tert-butyldimethylsilyl)methyl]-N,N-dimethylaniline
  • Structure : Replaces the phenylmethyl group with a tert-butyldimethylsilyl (TBS) group.
  • Properties :
    • The TBS group enhances steric bulk and stability against nucleophilic attack, making it useful in protective group chemistry.
    • Increased lipophilicity compared to the parent compound .

Benzimidazole Derivatives

4-(2,3-Dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine
  • Structure : Replaces benzotriazole with a benzimidazole core.
  • Properties :
    • Molecular Weight : 267.37 g/mol.
    • Purity : 98% (commercially available).
    • IR Data : ν(Ar-H) at 2970 cm⁻¹, alkane C-H stretches at 2929–2871 cm⁻¹ .
  • Key Differences :
    • Benzimidazole’s basic nitrogen environment facilitates protonation, altering solubility and biological activity.
    • Structural isomers like this are often explored as kinase inhibitors or fluorescence probes .
4-(1,3-Dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)-N,N-diphenylaniline
  • Structure : Features a dihydrobenzimidazole core and diphenylaniline substituents.
  • Applications: Potential use in optoelectronics due to extended conjugation from diphenyl groups .

Comparative Analysis Table

Compound Name Core Structure Key Substituents Synthesis Method Key Properties/Applications Reference
4-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]-N,N-dimethylaniline Benzotriazole Phenylmethyl, dimethylaniline Not specified Medicinal chemistry, catalysis N/A
4-((4-(3-Methoxystyryl)-1H-1,2,3-triazol-1-yl)methyl)-N,N-dimethylaniline (17) 1,2,3-Triazole 3-Methoxystyryl Wittig reaction Cholinesterase inhibition
4-((5-(Ethylthio)-4-phenyl-1H-1,2,3-triazol-1-yl)methyl)-N,N-dimethylaniline 1,2,3-Triazole 5-Ethylthio, 4-phenyl Click chemistry Bioorthogonal reactions
4-(2,3-Dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine Benzimidazole Dimethylbenzimidazole Commercial synthesis Kinase inhibition, fluorescence

Structural and Functional Insights

  • Electronic Effects : Benzotriazole derivatives exhibit strong electron-withdrawing properties due to the fused triazole ring, enhancing stability in photodegradation studies. In contrast, benzimidazole derivatives display basicity and protonation-dependent solubility .
  • Biological Activity : Triazole derivatives (e.g., Compound 17) show promise as cholinesterase inhibitors, while benzotriazole analogs may excel in UV stabilization or antiviral applications .
  • Synthetic Flexibility : Click chemistry enables rapid diversification of triazole derivatives, whereas benzotriazole systems often require multi-step functionalization .

Biological Activity

4-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]-N,N-dimethylaniline, commonly referred to as BDM, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of BDM, including its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C21H20N4
  • Molecular Weight : 328.419 g/mol
  • CAS Number : 182057-40-5
  • Purity : ≥98% .

BDM exhibits several biological activities attributed to its structural features. The benzotriazole moiety is known for its ability to interact with various biological targets, including enzymes and receptors.

Inhibition of Enzymatic Activity

Research indicates that BDM can inhibit certain enzymes involved in critical biochemical pathways. For instance, studies have shown that benzotriazole derivatives can act as inhibitors of cytochrome P450 enzymes, which are essential for drug metabolism and synthesis of steroid hormones .

Anticancer Properties

BDM has shown promise in anticancer research. It is believed to induce apoptosis in cancer cells through the inhibition of specific signaling pathways. For example, compounds similar to BDM have been reported to inhibit the growth of human breast cancer cells by disrupting the cell cycle and promoting programmed cell death .

Biological Activity Overview

Activity Type Description References
Enzyme Inhibition Inhibits cytochrome P450 enzymes affecting drug metabolism
Anticancer Activity Induces apoptosis in various cancer cell lines (e.g., breast cancer)
Antimicrobial Effects Demonstrated activity against certain bacterial strains
Antioxidant Properties Scavenges free radicals, reducing oxidative stress

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer effects of BDM derivatives, researchers found that treatment with BDM led to a significant reduction in tumor size in xenograft models of breast cancer. The mechanism was linked to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .

Case Study 2: Antimicrobial Activity

A recent investigation into the antimicrobial properties of BDM revealed its effectiveness against Gram-positive bacteria such as Staphylococcus aureus. The study suggested that BDM disrupts bacterial cell wall synthesis, leading to cell lysis and death .

Research Findings

Recent studies highlight the potential of BDM as a multi-functional agent:

  • Enzyme Inhibition Studies : BDM has been shown to inhibit dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis, which is crucial for rapidly dividing cells such as cancer cells .
  • Cell Proliferation Assays : In vitro assays demonstrated that BDM reduces cell proliferation in various cancer cell lines by modulating cellular signaling pathways associated with growth and survival .
  • Oxidative Stress Reduction : BDM has also been noted for its antioxidant capabilities, helping to mitigate oxidative stress in cellular models exposed to harmful agents .

Q & A

Q. Methodological considerations :

  • Catalyst screening : Test Lewis acids (e.g., FeCl₃, ZnCl₂) for Friedel-Crafts steps. FeCl₃ may reduce side reactions compared to AlCl₃ .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance intermediate stability, while toluene minimizes byproducts in coupling steps.
  • Temperature gradients : Lower temperatures (40–60°C) during benzotriazole activation reduce decomposition.
    Data-driven approach : Design a response surface methodology (RSM) experiment to model interactions between variables (catalyst, solvent, temperature) .

Advanced: What are the stability profiles of this compound under varying storage and experimental conditions?

Q. Key findings :

  • Photodegradation : Exposure to UV light (λ = 254 nm) for >24 hours leads to 15–20% decomposition, detected via HPLC. Store in amber vials under inert gas .
  • Thermal stability : Thermogravimetric analysis (TGA) shows decomposition onset at 180°C. For high-temperature reactions (e.g., catalysis), use short reaction times (<1 hour) .
  • pH sensitivity : Hydrolyzes in strongly acidic/basic conditions (pH <2 or >12). Stabilize with buffered solutions (pH 6–8) in biological assays .

Advanced: How can researchers resolve contradictions in reported pharmacological activity data?

Case example : Discrepancies in IC₅₀ values for kinase inhibition may arise from:

  • Assay variability : Standardize protocols (e.g., ATP concentration, incubation time) across labs.
  • Compound purity : Re-test batches with ≥98% purity (via HPLC) to exclude impurities affecting activity .
  • Structural analogs : Compare with derivatives (e.g., nitro or methoxy substitutions) to identify SAR trends. Molecular docking studies (using AutoDock Vina) can validate binding mode consistency .

Advanced: What strategies are effective for analyzing byproducts in complex reaction mixtures?

Q. Advanced methodologies :

  • LC-HRMS : High-resolution mass spectrometry identifies low-abundance byproducts (e.g., dimerization products or oxidation derivatives) .
  • In situ monitoring : Use ReactIR to track intermediate formation and optimize reaction quenching times.
  • Isolation via prep-HPLC : Collect and characterize byproducts (e.g., benzotriazole-aryl adducts) for mechanistic insights .

Advanced: How does steric hindrance from the N,N-dimethylaniline group influence reactivity?

Q. Experimental insights :

  • Kinetic studies : Compare reaction rates with analogs lacking dimethyl groups. Steric effects reduce nucleophilic attack efficiency by 30–40% in SNAr reactions .
  • Computational modeling : DFT calculations (B3LYP/6-31G*) show increased torsional strain in the transition state, corroborating experimental rate data .

Advanced: What are the challenges in crystallizing this compound for X-ray diffraction studies?

Q. Crystallization strategies :

  • Solvent screening : Use mixed solvents (e.g., ethanol/dichloromethane) to improve crystal lattice formation.
  • Temperature ramping : Gradual cooling from 50°C to 4°C over 48 hours yields diffraction-quality crystals.
    Reported data : Crystallographic studies (e.g., CCDC entries) confirm the benzotriazole-phenyl dihedral angle (~45°), impacting π-π stacking in materials science applications .

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